molecular formula C18H20ClN3O2 B2930920 N-(5-chloro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide CAS No. 932997-71-2

N-(5-chloro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Cat. No.: B2930920
CAS No.: 932997-71-2
M. Wt: 345.83
InChI Key: XOGRUHLPOBGNEQ-UHFFFAOYSA-N
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Description

The compound features a hexahydrocinnolin core (2,3,5,6,7,8-hexahydro) substituted with a 6-methyl group and a 3-oxo moiety. The acetamide side chain is attached at the 2-position of the cinnolin ring, while the phenyl group is substituted with 5-chloro and 2-methyl groups.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-11-3-6-15-13(7-11)8-18(24)22(21-15)10-17(23)20-16-9-14(19)5-4-12(16)2/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGRUHLPOBGNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Modifications

N-(4-chlorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide (CAS 933238-61-0)
  • Structural Differences: Phenyl substituent: 4-chloro vs. 5-chloro in the target compound. Cinnolin ring: 5,6,7,8-tetrahydro (less saturated) vs. 2,3,5,6,7,8-hexahydro.
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide (CAS 1251692-54-2)
  • Structural Differences: Core ring: Tetrahydroquinazoline (bicyclic) vs. hexahydrocinnolin. Substituents: 2,4-dimethoxy and 5-chloro on phenyl vs. 5-chloro-2-methyl.
  • Implications : Quinazoline cores are associated with kinase inhibition, while methoxy groups enhance solubility but may reduce metabolic stability .

Substituent Variations

2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide (CAS 489436-27-3)
  • Structural Differences: Thiazolidinone ring replaces cinnolin core. Substituents: Methoxy and ethyl groups introduce steric bulk.
  • Implications: Thiazolidinones are known for antidiabetic and anti-inflammatory activity; sulfur atoms may enable covalent interactions with targets .
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide (CAS 578737-19-6)
  • Structural Differences: Spiro benzoquinazoline-cyclopentane core vs. hexahydrocinnolin. Sulfanyl linkage instead of direct acetamide attachment.
  • Implications : The spiro structure increases complexity and may improve selectivity for specific biological targets .

Functional Group Comparisons

N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 7, )
  • Structural Differences :
    • Thioether linkage and trimethoxybenzyl group vs. direct acetamide attachment.
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t, )
  • Structural Differences: Oxadiazole ring replaces cinnolin core. Indolylmethyl group introduces aromatic bulk.
  • Implications : Oxadiazoles are metabolically stable heterocycles; indole groups may target serotonin receptors .

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